molecular formula C10H11ClO B13586480 2-Chloro-1-(3-ethylphenyl)ethan-1-one CAS No. 21886-61-3

2-Chloro-1-(3-ethylphenyl)ethan-1-one

Cat. No.: B13586480
CAS No.: 21886-61-3
M. Wt: 182.64 g/mol
InChI Key: TVJQVQOYJQYVTA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the ethanone group and an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(3-ethylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-chloro-1-(3-ethylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(3-ethylphenyl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(3-ethylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-ethylphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom on the phenyl ring instead of an ethyl group.

    2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one: Contains hydroxyl groups on the phenyl ring, leading to different reactivity and applications.

    2-Chloro-1-(p-tolyl)ethan-1-one: Features a methyl group on the phenyl ring, affecting its chemical properties and uses.

Uniqueness

2-Chloro-1-(3-ethylphenyl)ethan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

21886-61-3

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-1-(3-ethylphenyl)ethanone

InChI

InChI=1S/C10H11ClO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3

InChI Key

TVJQVQOYJQYVTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CCl

Origin of Product

United States

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